molecular formula C24H40O4 B1599019 Bis(5-methyl-2-propan-2-ylcyclohexyl) but-2-enedioate CAS No. 34675-24-6

Bis(5-methyl-2-propan-2-ylcyclohexyl) but-2-enedioate

Cat. No. B1599019
CAS RN: 34675-24-6
M. Wt: 392.6 g/mol
InChI Key: HTJZKHLYRXPLLS-VAWYXSNFSA-N
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Description

Bis(5-methyl-2-propan-2-ylcyclohexyl) but-2-enedioate, also known as BMBCB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMBCB is a cyclic ester that is commonly used as a precursor in the synthesis of other compounds.

Scientific Research Applications

Structural Analysis and Synthesis

  • Crystallographic Studies : The compound has been studied for its crystallographic properties, which are key in understanding its structural applications in various fields. For example, a study by Chadeayne et al. (2019) discussed a related compound in the context of crystallography, highlighting the importance of understanding molecular structures.

  • Synthesis of Novel Compounds : Research has explored the synthesis of new compounds using similar structures. For instance, Cheng et al. (2015) investigated the catalytic properties of rare-earth metal amides in synthesizing new compounds, demonstrating the broader applicability of this chemical class in synthetic chemistry.

Catalysis and Chemical Reactions

  • Catalytic Properties : The compound's structure is relevant in catalysis. For example, Imamoto et al. (2012) discussed the use of similar compounds in asymmetric hydrogenation, a key reaction in organic synthesis.

  • Reactivity in Chemical Synthesis : Its reactivity has been examined for potential applications in creating new materials or molecules. The work by Hayashi et al. (1979) looked at related compounds in hydroformylation reactions, an important industrial process.

Biological and Environmental Applications

  • Biological Activity Studies : There has been research into the biological activities of similar compounds. For example, Rosenquist Å et al. (1996) synthesized enantiomerically pure compounds to study their potential as HIV inhibitors.

  • Environmental Applications : Some studies have looked at the environmental impact and biodegradation of related compounds. Wetherill et al. (2007) examined bisphenol A, a structurally related compound, in the context of its environmental effects and mechanisms of action.

Material Science and Engineering

  • Polymer Synthesis : Compounds with similar structures have been used in synthesizing polymers with specific properties. Silva et al. (2018) explored the synthesis of tetraketones, demonstrating the relevance in material science.

  • Photocatalytic Applications : The photocatalytic properties of related compounds have been investigated for potential use in environmental remediation. For instance, Cui et al. (2017) studied bis(imidazole) ligands in the assembly of coordination polymers with photocatalytic behavior.

properties

IUPAC Name

bis(5-methyl-2-propan-2-ylcyclohexyl) but-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O4/c1-15(2)19-9-7-17(5)13-21(19)27-23(25)11-12-24(26)28-22-14-18(6)8-10-20(22)16(3)4/h11-12,15-22H,7-10,13-14H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJZKHLYRXPLLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)C=CC(=O)OC2CC(CCC2C(C)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(5-methyl-2-propan-2-ylcyclohexyl) but-2-enedioate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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